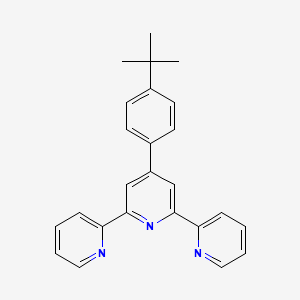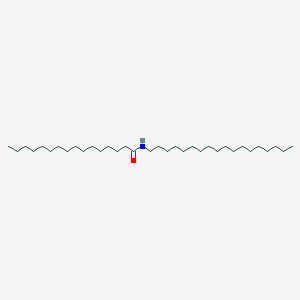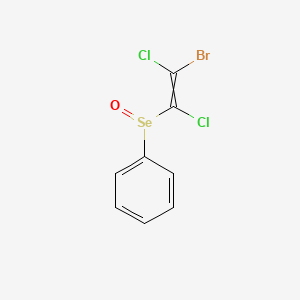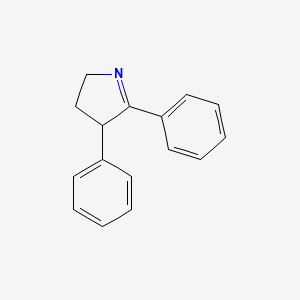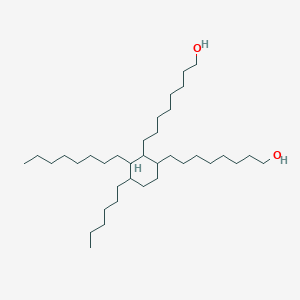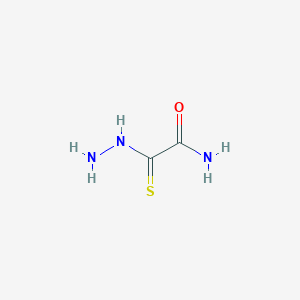
2-Hydrazinyl-2-sulfanylideneacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-2-sulfanylideneacetamide is an organic compound with the molecular formula C2H5N3OS. It is characterized by the presence of both hydrazine and thioamide functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-2-sulfanylideneacetamide typically involves the reaction of hydrazine hydrate with carbon disulfide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The general reaction scheme is as follows:
CS2+N2H4⋅H2O→C2H5N3OS+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product, and advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-2-sulfanylideneacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioamide group to a thiol group.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
2-Hydrazinyl-2-sulfanylideneacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a reagent in organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-2-sulfanylideneacetamide involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The thioamide group can undergo redox reactions, generating reactive species that can modulate cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinyl-2-oxoacetamide: Similar in structure but contains an oxo group instead of a thioamide group.
2-Hydrazinoquinoline: Contains a quinoline ring, offering different biological activities.
Uniqueness
2-Hydrazinyl-2-sulfanylideneacetamide is unique due to the presence of both hydrazine and thioamide functional groups, which confer distinct reactivity and potential biological activities. Its versatility in chemical reactions and applications in various fields makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
127719-62-4 |
|---|---|
Molecular Formula |
C2H5N3OS |
Molecular Weight |
119.15 g/mol |
IUPAC Name |
2-hydrazinyl-2-sulfanylideneacetamide |
InChI |
InChI=1S/C2H5N3OS/c3-1(6)2(7)5-4/h4H2,(H2,3,6)(H,5,7) |
InChI Key |
RCUJEIRMRARXDK-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=S)NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



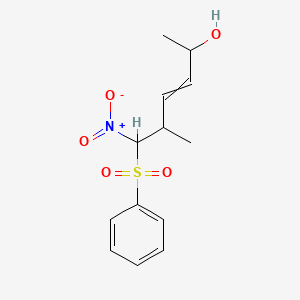
![1-Oxaspiro[4.5]decan-7-one, 4-methyl-](/img/structure/B14277947.png)
![15-Methyl-4,10-dioxa-1,7,15-triazabicyclo[5.5.5]heptadecane](/img/structure/B14277949.png)
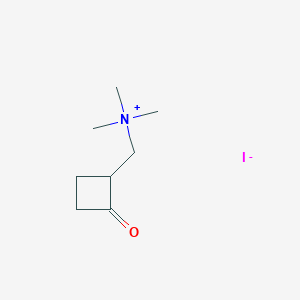
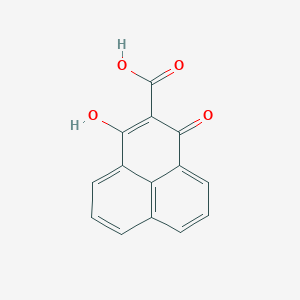
![[(Hydroxyamino)methyl]phosphonic acid](/img/structure/B14277983.png)
